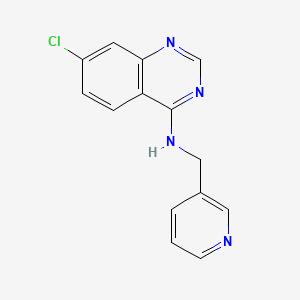

![molecular formula C15H10Cl2F3NO B3037448 3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 478042-64-7](/img/structure/B3037448.png)

3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Overview

Description

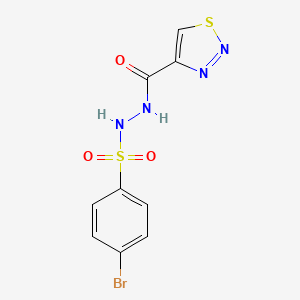

“3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular formula of this compound is C15H10Cl2F3NO . The structure includes a benzamide group, where the carboxamide group is substituted with a benzene ring .

Physical And Chemical Properties Analysis

This compound is a fine crystalline beige powder . It has a molecular mass of 383.59 g/mol . The compound’s solubility in water is not specified, but it is soluble in organic solvents such as ethanol, ether, and dichloromethane . Its melting point is approximately 152-155°C .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Antipathogenic Activity : Thiourea derivatives, including compounds with a 3,5-dichlorophenyl substituent, show significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm growth. This suggests potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure and Synthesis : Research on benzamide derivatives like 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide provides insights into their crystal structure, which is crucial for understanding their chemical behavior and potential applications in various fields (Saeed, Hussain, Abbas, & Bolte, 2010).

Biological and Pharmaceutical Significance

Anticancer Properties : Benzamide derivatives, such as those containing 3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, have been studied for their anticancer activity. Certain derivatives display promising results against various cancer cell lines, indicating potential as therapeutic agents (Ravinaik et al., 2021).

Inhibition of NF-kappaB and AP-1 Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally related to 3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, has been shown to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This highlights its potential in developing treatments for diseases where these transcription factors play a critical role (Palanki et al., 2000).

Material Science Applications

- Polyimide Synthesis : Aromatic diamines substituted with trifluoromethyl groups, including those structurally similar to 3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, have been used to synthesize polyimides. These polyimides possess good solubility in strong organic solvents and exhibit high thermal stability, making them suitable for various industrial applications (Liu et al., 2002).

Safety and Hazards

properties

IUPAC Name |

3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F3NO/c1-21(13-4-2-3-10(7-13)15(18,19)20)14(22)9-5-11(16)8-12(17)6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHYALRCUSGEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3037367.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B3037369.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B3037370.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B3037375.png)

![1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3037382.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol](/img/structure/B3037384.png)

![4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B3037386.png)

![2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B3037388.png)